
N-(cyanomethyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-ethoxybenzamide, commonly known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMEB is a derivative of 4-ethoxybenzamide with an added cyanomethyl group.
Wissenschaftliche Forschungsanwendungen
CMEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CMEB has been investigated for its anticancer, antifungal, and antiviral properties. In organic synthesis, CMEB has been used as a reagent for the preparation of various compounds. In material science, CMEB has been utilized for the synthesis of organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of CMEB is not fully understood. However, studies have suggested that CMEB may act as a DNA intercalator, inhibiting DNA replication and transcription. CMEB has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemische Und Physiologische Effekte
CMEB has been shown to exhibit various biochemical and physiological effects. In cancer cells, CMEB has been shown to inhibit cell proliferation and induce apoptosis. In fungal cells, CMEB has been shown to inhibit fungal growth and disrupt fungal cell membranes. In viral cells, CMEB has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMEB in lab experiments is its high purity, which allows for accurate and reproducible results. CMEB is also relatively stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of using CMEB is its relatively high cost compared to other compounds.
Zukünftige Richtungen
For research related to CMEB include the development of CMEB derivatives with improved pharmacological properties, investigation of its potential applications in the field of nanotechnology, and the development of novel antiviral agents.
Synthesemethoden
CMEB can be synthesized through a multistep process involving the reaction of 4-ethoxybenzamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure CMEB.
Eigenschaften
CAS-Nummer |
211614-65-2 |
|---|---|
Produktname |
N-(cyanomethyl)-4-ethoxybenzamide |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
N-(cyanomethyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
FIGRBIMULGRYQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




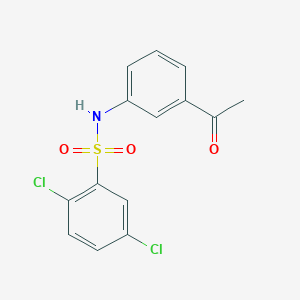
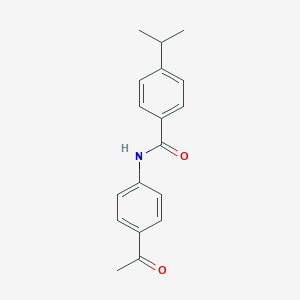


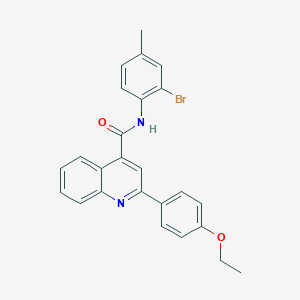
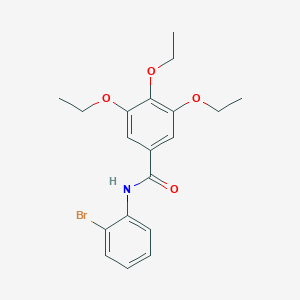
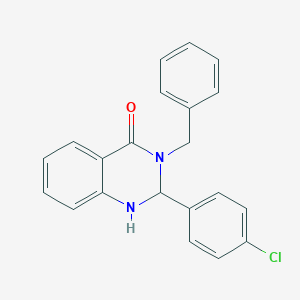
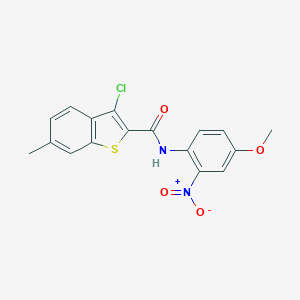
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
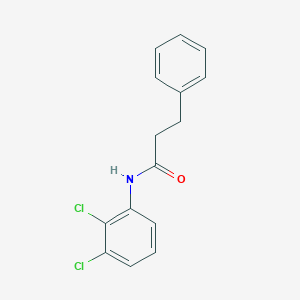
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
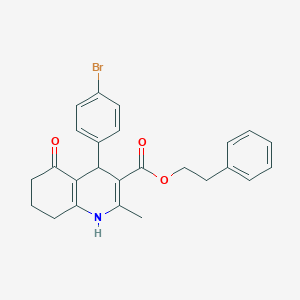
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)